![molecular formula C20H19NO3 B444326 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-43-2](/img/structure/B444326.png)
2-(3-Butoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Butoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 and a molecular weight of 321.38 . It is also known by its IUPAC name, 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including “this compound”, often involves starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is a well-known method for the synthesis of quinoline-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring fused with a phenyl ring substituted with a butoxy group . The carboxylic acid group is attached to the 4-position of the quinoline ring .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives, including “this compound”, have been used in the construction of covalent organic frameworks (COFs) via Doebner reactions . These COFs are chemically stable and can promote one-pot cascade deacetalization–Knoevenagel condensation reactions in a heterogeneous way .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 321.37 . It is a gray powder with a melting point of 97–99°C .Scientific Research Applications
Crystallography and Structural Analysis
Quinoline derivatives like N-(4-acetylphenyl)quinoline-3-carboxamide have been studied for their crystal structures, which are analyzed using techniques such as X-ray diffraction. These studies provide insights into molecular interactions, geometries, and the impact of substituents on structural properties, which are crucial for materials science and the design of molecular devices (Efraín Polo-Cuadrado et al., 2021).
Organic Synthesis and Functionalization
Research into quinoline-3-carboxylates and their derivatives has revealed their utility as intermediates in organic synthesis. These compounds can be functionalized to introduce chemical diversity, which is essential in drug discovery, agrochemical research, and the development of organic materials. For example, 2,4-bis(fluoroalkyl)quinoline-3-carboxylates have been synthesized and post-functionalized to create novel structures with potential applications in agrochemicals (Fallia Aribi et al., 2018).
Photophysical Properties
Quinoline derivatives have been explored for their excited-state intramolecular proton transfer (ESIPT) inspired properties, leading to applications in fluorescence and luminescence. Studies on azole-quinoline based fluorophores, for example, have contributed to the development of new fluorescent materials for sensing and imaging applications (Vikas Padalkar & N. Sekar, 2014).
Supramolecular Chemistry
Quinoline-2-carboxylic acid derivatives have been used to synthesize coordination complexes with metals, leading to materials with interesting structural, electrochemical, and luminescent properties. These complexes find applications in catalysis, materials science, and potentially as biological labels (G. Pan et al., 2014).
Mechanism of Action
Future Directions
The future directions for “2-(3-Butoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential biological and pharmaceutical activities . The development of novel and effective chemotherapeutics is still in demand to overcome global health issues .
properties
IUPAC Name |
2-(3-butoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(22)23)16-9-4-5-10-18(16)21-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNWNCYBBLPFKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365099 |
Source
|
Record name | 2-(3-butoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350997-43-2 |
Source
|
Record name | 2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-butoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.